2,5-Dimercaptohexanedioic acid
Description
2,5-Dimercaptohexanedioic acid (hypothetical IUPAC name based on query) is a dicarboxylic acid derivative with two thiol (-SH) groups at the 2nd and 5th positions of a hexanedioic acid backbone. Thiols are known for their redox activity and ability to form disulfide bonds, while dicarboxylic acids contribute to solubility and coordination chemistry.
Properties
CAS No. |
5139-01-5 |
|---|---|
Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2,5-bis(sulfanyl)hexanedioic acid |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)3(11)1-2-4(12)6(9)10/h3-4,11-12H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
SUVZGLSQFGNBQI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)S)C(C(=O)O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimercaptoadipic acid can be synthesized through a multi-step process starting from adipic acid. The key steps involve bromination of adipic acid to form 2,5-dibromoadipic acid, followed by substitution reactions to introduce the mercapto groups . The reaction conditions typically involve the use of reagents such as potassium ethyl xanthate and ammonium hydroxide, with careful control of temperature and pH to ensure high yields .
Industrial Production Methods
While specific industrial production methods for 2,5-Dimercaptoadipic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimercaptoadipic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to mercapto groups.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimercaptoadipic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: It serves as a chelating agent for heavy metals, making it useful in studies involving metal ion interactions.
Medicine: Its chelating properties are explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: It is used in the formulation of hair waving products due to its ability to break and reform disulfide bonds in hair proteins
Mechanism of Action
The mechanism of action of 2,5-Dimercaptoadipic acid primarily involves its ability to form strong bonds with metal ions through its mercapto groups. This chelation process can effectively sequester metal ions, preventing them from participating in harmful biochemical reactions. Additionally, the compound can undergo redox reactions, which further enhances its versatility in various applications .
Comparison with Similar Compounds
Hexanedioic Acid, 2,5-Dimethyl (CAS 4454-18-6)
- Structure : Methyl groups at positions 2 and 5 of hexanedioic acid.
- Molecular Formula : C₈H₁₄O₄ (vs. hypothetical C₆H₁₀O₄S₂ for 2,5-dimercaptohexanedioic acid).
- Key Properties :
- Molecular Weight: 174.19 g/mol.
- IR Spectral Features: Peaks indicative of carboxylic acid (-COOH) and methyl (-CH₃) groups.
- Acidity: Methyl groups are electron-donating, reducing acidity compared to thiol-substituted analogs.
- Higher hydrophobicity due to methyl substituents compared to polar thiols.
2-Ethyl-2,5-Dimethylhexanoic Acid (CAS 24353-79-5)
- Structure: Branched mono-carboxylic acid with ethyl and methyl substituents.
- Molecular Formula : C₁₀H₂₀O₂.
- Key Properties :
- Molecular Weight: 172.26 g/mol.
- LogP (XLogP3): 3.2, indicating high lipophilicity.
- Acidity: Weaker acid (pKa ~5) compared to dicarboxylic acids.
- Functional Differences: Mono-carboxylic structure reduces chelation capacity versus dicarboxylic acids. Branched alkyl chains enhance steric hindrance, limiting interactions with metal ions or biomolecules.
Data Table: Comparative Analysis of Structural Analogs
Research Implications and Limitations
- The comparison relies on structural analogs due to the absence of direct data on 2,5-dimercaptohexanedioic acid in the provided evidence.
- Thiol-containing compounds generally exhibit higher reactivity and toxicity compared to methyl- or alkyl-substituted analogs, as seen in safety profiles of related substances .
- Further experimental studies are needed to validate the hypothesized properties of 2,5-dimercaptohexanedioic acid, particularly its chelation efficiency and stability.
Notes
Evidence Limitations: No direct data on 2,5-dimercaptohexanedioic acid was found; comparisons are extrapolated from structurally related compounds.
Safety Data : Thiol derivatives often require stringent handling protocols, though specific guidelines for this compound are undefined in the evidence .
Functional Group Impact : Thiols significantly alter physicochemical behavior compared to alkyl or hydroxyl groups, influencing applications in material science and biochemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimercaptohexanedioic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be achieved via oxidative cleavage of diene precursors or thiol-ene coupling reactions. For example, ozonolysis of hexadiene derivatives followed by reductive workup with thiolating agents (e.g., NaSH) can yield the target compound. Reaction temperature (optimized at 0–5°C for ozonolysis) and stoichiometric ratios (1:2 for diene to thiol agent) significantly affect yield . Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are most effective for characterizing 2,5-dimercaptohexanedioic acid?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DO to resolve thiol (-SH) and carboxylic acid (-COOH) protons. Thiol protons appear as broad singlets at δ 1.5–2.0 ppm, while carboxylic protons are observed at δ 12–13 ppm .
- FTIR : Confirm functional groups via peaks at 2500–2600 cm (S-H stretch) and 1700–1750 cm (C=O stretch) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H] ion at m/z 208.02) validates molecular weight .
Q. How does pH affect the stability of 2,5-dimercaptohexanedioic acid in aqueous solutions?
- Methodological Answer : Stability is pH-dependent due to thiol group oxidation. At pH > 7, thiolate ions (-S) are prone to disulfide formation, reducing bioactivity. Buffered solutions (pH 4–6, acetate or phosphate) under inert gas (N) minimize degradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days under these conditions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in thiol-disulfide equilibria during catalytic applications?
- Methodological Answer : Discrepancies arise from competing pathways: (i) thiol oxidation to disulfides and (ii) thiolate-mediated nucleophilic catalysis. Use stopped-flow kinetics and DFT calculations to model transition states. For instance, in Pd-catalyzed reactions, steric hindrance at the C2/C5 positions slows disulfide formation, favoring catalytic cycles . Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlating with thiol accessibility .
Q. How can computational modeling optimize 2,5-dimercaptohexanedioic acid’s coordination chemistry for metal-organic frameworks (MOFs)?
- Methodological Answer : Density Functional Theory (DFT) simulations predict binding affinities with transition metals (e.g., Cu, Zn). The dithiol moiety exhibits bidentate coordination, stabilizing MOF structures. Molecular dynamics (MD) simulations at 298 K show higher stability for Zn-MOFs (ΔG = -45 kJ/mol) vs. Cu-MOFs (ΔG = -32 kJ/mol) due to flexible hexanedioic backbone .
Q. What strategies resolve discrepancies in biological activity data across cell-based assays?
- Methodological Answer : Variability stems from thiol reactivity with assay media components (e.g., serum albumin). Pre-treat samples with Tris(2-carboxyethyl)phosphine (TCEP, 1 mM) to reduce disulfides . Use LC-MS/MS to quantify free thiol concentrations post-incubation. Normalize activity data to intracellular glutathione levels to account for redox buffering .
Q. How do solvent systems influence enantioselective synthesis of 2,5-dimercaptohexanedioic acid derivatives?
- Methodological Answer : Chiral induction is solvent-dependent. Polar aprotic solvents (e.g., DMF) favor racemization, while non-polar solvents (toluene) stabilize transition states. Catalytic asymmetric synthesis using (R)-BINAP ligands in THF achieves 88% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Methodological Best Practices
- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., temperature, solvent) causing conflicting results .
- Experimental Design : Employ DoE (Design of Experiments) to optimize synthesis and characterization parameters, reducing trial iterations .
- Safety Protocols : Handle thiols under inert atmospheres; use chelating agents (EDTA) in aqueous solutions to prevent metal-catalyzed oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
